Superior Selectivity Profile for sst2: A Comparative Analysis of Binding Affinities
In comparative binding studies on cloned human somatostatin receptors, (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 demonstrates high selectivity for the sst2 subtype. Its selectivity ratio for sst2 over sst1 is 134-fold, over sst4 is 620-fold, over sst3 is 904-fold, and over sst5 is 1254-fold . In contrast, the peptide analog octreotide exhibits a different selectivity profile with high affinity for sst2 and moderate affinity for sst3 and sst5, while pasireotide has high affinity for multiple subtypes (sst5 > sst2 > sst3 > sst1) [1]. This distinct selectivity fingerprint minimizes potential off-target effects in assays where sst2-specific signaling is under investigation.
| Evidence Dimension | Binding Affinity and Selectivity Profile |
|---|---|
| Target Compound Data | Ki = 4 nM for human sst2; Selectivity ratios: 134x (sst2 vs sst1), 620x (sst2 vs sst4), 904x (sst2 vs sst3), 1254x (sst2 vs sst5) |
| Comparator Or Baseline | Octreotide (high affinity for sst2, moderate for sst3, sst5); Pasireotide (high affinity for sst5 > sst2 > sst3 > sst1) |
| Quantified Difference | L-054,264 exhibits a >1000-fold selectivity window against sst5, a profile not matched by octreotide or pasireotide. |
| Conditions | Radioligand competition binding assays using membranes from cells expressing cloned human sst1-sst5 receptors. |
Why This Matters
This high selectivity is crucial for experiments designed to isolate and study sst2-mediated signaling pathways without confounding contributions from other somatostatin receptor subtypes.
- [1] Bruns, C., Lewis, I., Briner, U., Meno-Tetang, G., & Weckbecker, G. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707–716. View Source
